molecular formula C19H21N5O B2652005 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide CAS No. 1351647-15-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide

Cat. No.: B2652005
CAS No.: 1351647-15-8
M. Wt: 335.411
InChI Key: INBDLYJWZOVTHD-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

    Synthesis of the pyridazine core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the pyrazole and pyridazine rings: This step involves the formation of a bond between the pyrazole and pyridazine rings, often through a nucleophilic substitution reaction.

    Introduction of the carboxamide group: The carboxamide group can be introduced via the reaction of the pyridazine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group or other functional groups, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the isopropylphenyl group.

    N-(2-isopropylphenyl)pyridazine-3-carboxamide: Lacks the pyrazole ring.

    6-(1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide: Lacks the methyl groups on the pyrazole ring.

Uniqueness

The presence of both the pyrazole and pyridazine rings, along with the isopropylphenyl and carboxamide groups, makes 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide unique. This combination of functional groups may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(2-propan-2-ylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12(2)15-7-5-6-8-16(15)20-19(25)17-9-10-18(22-21-17)24-14(4)11-13(3)23-24/h5-12H,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBDLYJWZOVTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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